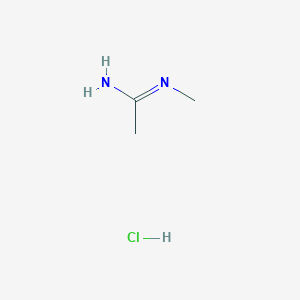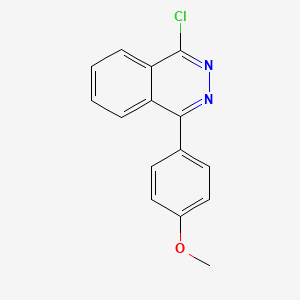
1-Chloro-4-(4-methoxyphenyl)phthalazine
説明
“1-Chloro-4-(4-methoxyphenyl)phthalazine” is a chemical compound with the CAS Number: 128615-83-8 . It has a molecular weight of 270.72 . The IUPAC name for this compound is this compound . It is typically stored at temperatures below -10 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 146-147 degrees Celsius .科学的研究の応用
Phosphodiesterase Inhibition and Vasorelaxant Activity
- 1-Chloro-4-(4-methoxyphenyl)phthalazine derivatives have been studied for their ability to inhibit phosphodiesterase 5 (PDE5). This inhibition can have potential therapeutic implications, especially in cardiovascular diseases. For instance, specific derivatives of this compound demonstrated potent vasorelaxant activity in isolated porcine coronary arteries (Watanabe et al., 1998) (Watanabe et al., 2000).
Anticancer Properties
- Research has demonstrated the potential of this compound derivatives in exhibiting anticancer effects. Certain synthesized derivatives have shown significant cytotoxic effects against various human tumor cell lines, indicating their potential as anticancer agents (Behalo et al., 2017) (Xin et al., 2018) (Li et al., 2006).
Spectroscopic and Magnetic Resonance Elucidation
- Spectroscopic and magnetic resonance techniques have been utilized to elucidate the structure of polymers derived from this compound. These studies contribute to the understanding of the molecular structure and properties of such derivatives (Paventi et al., 1996).
Antimicrobial Activities
- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies suggest potential applications in developing new antimicrobial agents (El-Wahab et al., 2011).
Polymer Synthesis and Characterization
- Research has also focused on the synthesis and characterization of new soluble aromatic poly(aryl amide)s containing chlorine substituents derived from this compound. These studies contribute to the development of new materials with potential industrial applications (Peng, 2005).
Positive Inotropic Agents
- Derivatives of this compound have been synthesized and evaluated for their positive inotropic activity, which could have implications in the treatment of heart conditions (Wu et al., 2013).
Antioxidant Activity
- Certain synthesized phthalazine derivatives, including those based on this compound, have been investigated for their antioxidant activity. This research adds to the understanding of the potential health benefits of these compounds (Shyma et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . There are several precautionary statements associated with the compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .
作用機序
Target of Action
It’s known that similar phthalazine derivatives have shown anti-proliferative activity on human breast cancer cell line mcf-7 .
Mode of Action
It’s known that similar phthalazine derivatives have shown potent cytotoxic activity .
Biochemical Pathways
It’s known that similar phthalazine derivatives have shown anti-proliferative activity on human breast cancer cell line mcf-7 , suggesting that it may affect pathways related to cell proliferation.
Result of Action
It’s known that similar phthalazine derivatives have shown potent cytotoxic activity , suggesting that it may induce cell death in certain cancer cells.
特性
IUPAC Name |
1-chloro-4-(4-methoxyphenyl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYAPEMXDAIQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2963259.png)
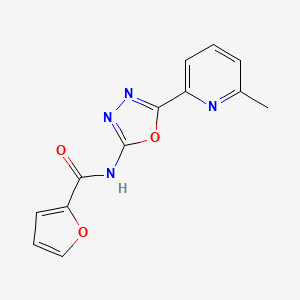
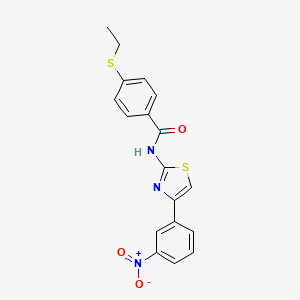
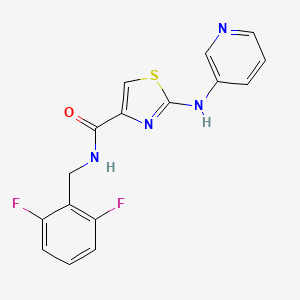
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)

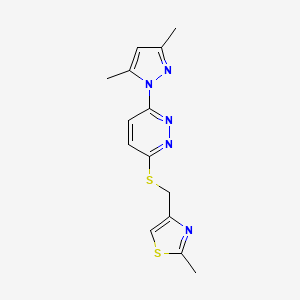
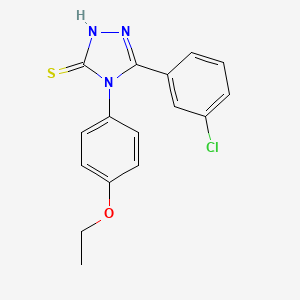
![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)
![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)

